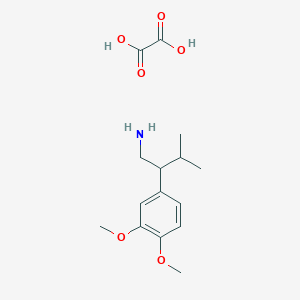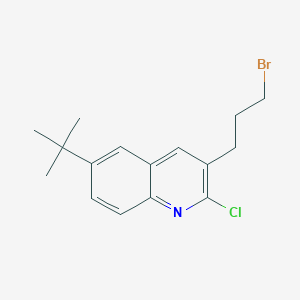
6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one
Overview
Description
6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one is a useful research compound. Its molecular formula is C16H9Br2ClO4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one belongs to a class of compounds known for their complex chemical structures. Research has focused on the synthesis and structural elucidation of similar compounds, highlighting their intricate molecular frameworks. For instance, Gao et al. (2012) isolated new compounds from Aquilaria sinensis, including 8-chloro-6-hydroxy-2-(2-phenylethyl)chromen-4-one, and determined their structures using spectroscopic methods like NMR analysis (Gao, Liu, Lu, & Wei, 2012).
Pharmacological Potential
Several studies have explored the pharmacological potential of chromen-4-one derivatives. For example, a study by Singh et al. (2017) synthesized Ru(II) DMSO complexes with substituted flavones, including 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, and evaluated their anticancer activities against breast cancer cell lines (Singh, Saxena, Sahabjada, & Arshad, 2017).
Chemical Analysis and Characterization
Research has also been directed towards the chemical analysis and characterization of chromen-4-one derivatives. Anh et al. (2014) isolated a new chromone, closely related to the subject compound, from Hymenocallis littoralis and determined its structure through spectroscopic and physicochemical analyses (Anh, Duong, & Hoang, 2014).
Biological Activities
The biological activities of similar compounds have been a significant area of research. For instance, Behrami and Dobroshi (2019) reported the synthesis of 4-hydroxy-chromen-2-one derivatives and their high-level antibacterial activity (Behrami & Dobroshi, 2019). Additionally, the antimicrobial activities of novel 2H-chromene derivatives have been explored by El Azab, Youssef, and Amin (2014), further showcasing the potential of these compounds in medical applications (El Azab, Youssef, & Amin, 2014).
properties
IUPAC Name |
6,8-dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2ClO4/c1-22-14-3-7(2-11(19)15(14)21)13-6-12(20)9-4-8(17)5-10(18)16(9)23-13/h2-6,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFSTEVKOYKTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(3-chloro-4-hydroxy-5-methoxyphenyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-Dimethylmorpholin-4-yl)-3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-one](/img/structure/B7849806.png)


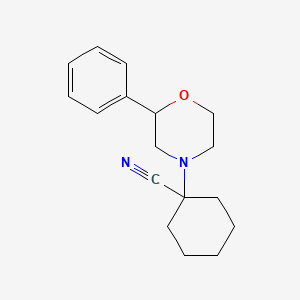
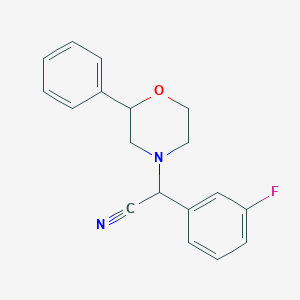
![2-[4-(Diethylamino)phenyl]-2-(morpholin-4-yl)acetonitrile](/img/structure/B7849839.png)

![4-Hydroxy-3-{[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid (26)](/img/structure/B7849853.png)
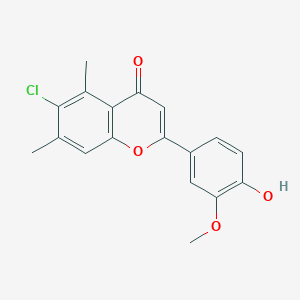
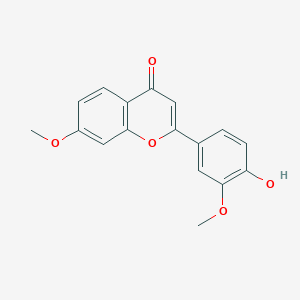
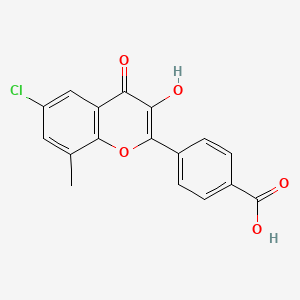
![1-(1H-1,2,4-triazol-5-ylsulfanyl)-3,4-dihydropyrido[1,2-b]isoindole-2,6-dione](/img/structure/B7849882.png)
